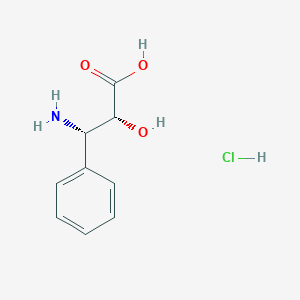

(2R,3S)-3-Phenylisoserine hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZSGZNPDLQAJ-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564249 | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-32-2 | |

| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride: Structure, Stereochemistry, and Biological Significance

(2R,3S)-3-Phenylisoserine hydrochloride is a chiral organic compound of significant interest to researchers and professionals in drug development, primarily due to its role as a key precursor in the semi-synthesis of the potent anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal connection to the biological activity of taxanes.

Chemical Structure and Stereochemistry

(2R,3S)-3-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two chiral centers. The hydrochloride salt is formed by the protonation of the amino group.

Chemical Structure:

The structure of this compound features a propanoic acid backbone with a hydroxyl group at the C2 position (α-carbon) and an ammonium (B1175870) group and a phenyl group at the C3 position (β-carbon).

Stereochemistry:

The designation "(2R,3S)" refers to the absolute configuration at the two stereocenters according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer, also known as the (αR,βS) isomer, is crucial for its biological role. The relative stereochemistry is syn, with the substituents on the C2 and C3 carbons oriented on the same side in a Fischer projection.

Below is a diagram illustrating the relationship between the core (2R,3S)-3-Phenylisoserine structure and its N-benzoyl derivative, which forms the C-13 side chain of Paclitaxel.

Physicochemical and Spectroscopic Data

While detailed experimental data for the hydrochloride salt is not extensively published, the following tables summarize key physicochemical properties for both the free amino acid and its widely studied N-benzoyl derivative.

Table 1: Physicochemical Properties

| Property | (2R,3S)-3-Phenylisoserine | N-Benzoyl-(2R,3S)-3-phenylisoserine | This compound |

| Molecular Formula | C₉H₁₁NO₃[1][2] | C₁₆H₁₅NO₄[3][4] | C₉H₁₂ClNO₃[5][6] |

| Molecular Weight | 181.19 g/mol [1][2] | 285.29 g/mol [3] | 217.65 g/mol [5][6] |

| Appearance | Solid | Crystalline powder | White to off-white solid[5] |

| Melting Point | Not readily available | 169-172 °C | Not readily available |

| Optical Activity | [α] = (-)[1] | [α]20/D = -40° (c=1.0 in ethanol) | Not readily available |

Table 2: Spectroscopic Data References for N-Benzoyl-(2R,3S)-3-phenylisoserine

| Spectroscopic Technique | Key Findings/Reference |

| ¹H NMR | Spectra available from commercial suppliers and in databases.[3] |

| ¹³C NMR | Spectra available from commercial suppliers and in databases.[3] |

| FTIR | Spectrum available in databases, typically showing characteristic amide and carboxylic acid stretches.[3] |

| Mass Spectrometry | Fragmentation patterns available in databases, with a prominent peak for the benzoyl cation.[3] |

Synthesis Overview

One common approach involves the asymmetric dihydroxylation of cinnamates, followed by the introduction of the amino group with stereochemical control. Another strategy utilizes a chiral auxiliary, such as an Evans auxiliary, to direct the stereoselective addition of an amine equivalent to a phenylpropanoid precursor.

The following diagram outlines a generalized workflow for the asymmetric synthesis of the Paclitaxel side chain precursor.

Biological Significance and Signaling Pathways

The biological importance of (2R,3S)-3-Phenylisoserine lies in its incorporation as the N-benzoyl derivative into the Paclitaxel molecule. This side chain is essential for the potent anti-cancer activity of Paclitaxel, which functions by stabilizing microtubules.

Mechanism of Action:

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathways in Paclitaxel-Induced Apoptosis:

The stabilization of microtubules by Paclitaxel triggers a cascade of downstream signaling events. Several key pathways have been implicated in mediating the apoptotic response, including:

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is a critical mediator of stress-induced apoptosis. Paclitaxel treatment has been shown to activate JNK, which in turn can lead to the phosphorylation of Bcl-2 family proteins, promoting apoptosis.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is also modulated by Paclitaxel. Paclitaxel can induce the degradation of IκB-α, leading to the activation and nuclear translocation of NF-κB, which can contribute to the apoptotic response.[7]

-

AKT/MAPK Pathway: Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK pathway in some cancer cell lines.[8]

The following diagram illustrates a simplified overview of the signaling pathways involved in Paclitaxel-induced apoptosis.

Experimental Protocols

Tubulin Polymerization Assay:

A key in vitro experiment to assess the activity of microtubule-stabilizing agents like Paclitaxel (and by extension, the importance of its side chain) is the tubulin polymerization assay.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance (turbidity) at 340 nm. Stabilizing agents will enhance the rate and extent of polymerization.

General Protocol:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (e.g., Paclitaxel) or a vehicle control.

-

The reaction is initiated by warming the mixture to 37°C.

-

The absorbance at 340 nm is measured over time in a temperature-controlled spectrophotometer.

-

An increase in absorbance indicates microtubule formation.

Table 3: Quantitative Data on Paclitaxel's Effect on Microtubule Dynamics and Cell Viability

| Parameter | Cell Line | Paclitaxel Concentration | Effect |

| Microtubule Shortening Rate | Caov-3 (ovarian adenocarcinoma) | 25 nM | 32% inhibition[9][10] |

| Microtubule Growing Rate | Caov-3 (ovarian adenocarcinoma) | 25 nM | 20% inhibition[9][10] |

| IC₅₀ (Clonogenic Assay) | H460 (lung cancer) | 1.8 ± 0.2 nM | 50% inhibition of colony formation[11] |

| Mitotic Arrest | H460 (lung cancer) | 20 nM | Significant increase in G2/M population[11] |

| Apoptosis | H460 (lung cancer) | ≥ 40 nM | Significant increase in apoptotic cells[11] |

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and oncology. Its precise stereochemistry is a prerequisite for the potent biological activity of Paclitaxel. Understanding the structure, synthesis, and biological role of this compound and its derivatives is crucial for the development of new anti-cancer therapies and for optimizing the efficacy of existing taxane-based drugs. Further research into detailed synthetic protocols and comprehensive spectroscopic characterization of the hydrochloride salt will be valuable for the scientific community.

References

- 1. GSRS [precision.fda.gov]

- 2. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alentris.org [alentris.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Biological Significance of the (2R,3S)-3-Phenylisoserine Scaffold: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of serine derivatives, with a primary focus on the pivotal (2R,3S)-3-Phenylisoserine scaffold. While (2R,3S)-3-Phenylisoserine hydrochloride is a key synthetic intermediate, its true biological potential is realized upon derivatization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and relevant biological pathways.

Introduction to the (2R,3S)-3-Phenylisoserine Core

(2R,3S)-3-Phenylisoserine is a serine derivative that has garnered significant attention in medicinal chemistry. Its importance lies not in its inherent biological activity, but rather as a crucial chiral building block for the synthesis of complex and potent therapeutic agents. The most prominent example is the anticancer drug Paclitaxel (Taxol®), where the N-benzoyl-(2R,3S)-3-phenylisoserine side chain is indispensable for its potent cytotoxic effects.

While extensive research has been conducted on derivatives of (2R,3S)-3-Phenylisoserine, publicly available data on the standalone biological activity of this compound is scarce. This suggests that the core molecule itself is likely biologically inert and requires further chemical modification to elicit a pharmacological response. This guide, therefore, focuses on the demonstrated biological activities of various derivatives, highlighting the versatility and therapeutic potential of the (2R,3S)-3-Phenylisoserine scaffold.

Biological Activities of (2R,3S)-3-Phenylisoserine Derivatives

The (2R,3S)-3-Phenylisoserine core has been incorporated into a variety of molecules exhibiting a range of biological activities, including anticancer, antiviral, and enzyme inhibition properties.

Anticancer Activity

The most well-documented and significant biological activity associated with the (2R,3S)-3-Phenylisoserine scaffold is its role in anticancer therapy.

The N-benzoyl derivative of (2R,3S)-3-phenylisoserine forms the critical C-13 side chain of Paclitaxel. This side chain is essential for the drug's ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.

-

Signaling Pathway of Paclitaxel-induced Apoptosis

The stabilization of microtubules by Paclitaxel triggers a cascade of signaling events culminating in programmed cell death.

Paclitaxel-induced apoptotic pathway.

Antiviral Activity

Researchers have explored the potential of (2R,3S)-3-Phenylisoserine derivatives as antiviral agents. One study focused on the development of inhibitors for the SARS-CoV 3C-like protease (3CLpro), an essential enzyme for viral replication.

| Compound/Derivative | Target | Assay | IC50 | Reference |

| SK80 (a Phenylisoserine (B1258129) derivative) | SARS-CoV 3CL R188I mutant protease | Protease Inhibition Assay | 43 µM | [1] |

Enzyme Inhibition

Derivatives of (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid have been investigated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a cell-surface metalloprotease implicated in tumor invasion and angiogenesis.

| Compound/Derivative | Target | Assay | IC50 | Reference |

| Compound 7e (a hydroxamate derivative) | Aminopeptidase N (from porcine kidney) | Enzyme Inhibition Assay | 1.26 ± 0.01 µM | [2] |

| Compound 7e | Aminopeptidase N (on ES-2 cells) | Cell-based Enzyme Inhibition | 30.19 ± 1.02 µM | [2] |

| Bestatin (reference compound) | Aminopeptidase N (from porcine kidney) | Enzyme Inhibition Assay | 2.55 ± 0.11 µM | [2] |

| Bestatin (reference compound) | Aminopeptidase N (on ES-2 cells) | Cell-based Enzyme Inhibition | 60.61 ± 0.1 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of serine derivatives.

Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Experimental Workflow for MTT Assay

Workflow for a typical MTT cell viability assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

Annexin V staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Resuspend purified tubulin in a GTP-containing buffer.

-

Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or a control (e.g., Paclitaxel for stabilization, colchicine (B1669291) for destabilization).

-

Polymerization Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance change over time to visualize the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The (2R,3S)-3-Phenylisoserine scaffold is a cornerstone in the development of potent therapeutic agents. While the hydrochloride salt itself is primarily a synthetic precursor, its derivatives have demonstrated significant biological activities, most notably the anticancer effects of the Paclitaxel side chain. The exploration of novel derivatives continues to be a promising avenue for the discovery of new drugs targeting a range of diseases. This technical guide provides a foundational understanding of the biological context of this important chemical entity and detailed protocols for its evaluation, serving as a valuable resource for the scientific community.

References

The Phenylisoserine Saga: From Discovery to a Cornerstone of Cancer Chemotherapy

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Phenylisoserine (B1258129) Compounds

Introduction

The story of phenylisoserine is inextricably linked with one of the most significant breakthroughs in cancer chemotherapy: the discovery and development of paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the history, synthesis, and biological importance of phenylisoserine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of these vital compounds. Phenylisoserine, particularly in its N-benzoyl-(2R,3S) form, constitutes the C-13 side chain of paclitaxel, a structural feature that is indispensable for its potent antitumor activity.[1][2] This guide will delve into the initial discovery tied to natural product isolation, the evolution of synthetic strategies to access this chiral amino acid, and the experimental protocols used to evaluate its biological function.

Discovery and Historical Context

The journey to understanding phenylisoserine's importance began in the 1960s with a large-scale plant screening program initiated by the National Cancer Institute (NCI). In 1962, botanist Arthur Barclay collected bark from the Pacific yew tree, Taxus brevifolia.[3][4] Extracts from this bark showed significant cytotoxic activity.[3][4] Over the subsequent years, Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute worked to isolate and characterize the active compound, which they named taxol in 1967.[3][4]

The complex molecular structure of taxol was finally elucidated in 1971.[5] A critical component of this intricate structure was identified as an ester side chain at the C-13 position of the taxane (B156437) core.[6] This side chain was determined to be N-benzoyl-(2R,3S)-3-phenylisoserine.[1] Early structure-activity relationship (SAR) studies revealed that this side chain is absolutely essential for the compound's biological activity.[6] Paclitaxel exerts its anticancer effect through a unique mechanism: it binds to β-tubulin, promoting the assembly of microtubules and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7]

The low natural abundance of paclitaxel in the yew tree, coupled with the high demand for clinical trials, spurred a global effort to develop alternative sources. This led to the development of semi-synthetic methods, which remain the primary commercial source of paclitaxel. These methods typically involve the extraction of a more abundant precursor, baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB), from the needles of the yew tree, followed by the chemical attachment of a synthetically produced phenylisoserine side chain.[8][9] This critical need for a synthetic side chain catalyzed intense research into the stereoselective synthesis of phenylisoserine derivatives.

Synthesis of Phenylisoserine Derivatives

The primary challenge in synthesizing the paclitaxel side chain is the stereoselective formation of the (2R, 3S) stereochemistry. Several innovative methods have been developed to achieve this, with the β-lactam synthon method being one of the most significant.

The Ojima-Holton β-Lactam Method

A highly efficient and widely adopted strategy for the asymmetric synthesis of the paclitaxel side chain involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). This approach, pioneered by Iwao Ojima, utilizes a chiral ester enolate-imine cyclocondensation to produce chiral 3-hydroxy-4-aryl-β-lactams with high diastereoselectivity and enantioselectivity.[10] The subsequent ring-opening of this β-lactam by a protected baccatin III derivative, a reaction known as the Ojima-Holton coupling, provides the paclitaxel skeleton.[11][12]

Experimental Protocols

Synthesis of a Key β-Lactam Intermediate

The following is a representative protocol for the synthesis of a chiral β-lactam, a key precursor for the phenylisoserine side chain, based on the ester enolate-imine cyclocondensation reaction.

Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-1-(p-methoxyphenyl)azetidin-2-one

-

Imine Formation: A solution of benzaldehyde (B42025) (1.0 eq) and p-anisidine (B42471) (1.0 eq) in toluene (B28343) is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the N-(p-methoxyphenyl)benzaldimine.

-

Enolate Formation: A solution of lithium N,N-bis(trimethylsilyl)amide (LiHMDS) (2.2 eq) in THF is cooled to -78 °C. To this solution is added a chiral lithium acetate (B1210297) enolate derived from a chiral auxiliary (e.g., a derivative of a chiral alcohol) (2.0 eq) in THF via cannula.

-

Cyclocondensation: The N-(p-methoxyphenyl)benzaldimine (1.0 eq) in THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours at this temperature.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired cis-β-lactam. The protecting groups are then modified for subsequent steps.

-

Hydrolysis: The acetoxy group at C-3 is then hydrolyzed under basic conditions (e.g., K2CO3 in methanol/water) to yield the corresponding 3-hydroxy-β-lactam.

Biological Evaluation Protocols

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Purified bovine or porcine tubulin (>97% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[13] A stock solution of GTP (e.g., 100 mM) is prepared.[13] Test compounds (e.g., paclitaxel analogs) are dissolved in DMSO and then diluted in the general tubulin buffer.

-

Assay Procedure:

-

On ice, add the tubulin solution to pre-chilled wells of a 96-well plate.[13]

-

Add the test compounds or a vehicle control to the wells. A known microtubule stabilizer like paclitaxel is used as a positive control.[7]

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.[7][13]

-

-

Data Acquisition: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in light scattering, measured as absorbance, is proportional to the mass of the microtubule polymer.[7][13]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified and compared between different compound concentrations.

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells (e.g., human breast cancer cell line MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6][13]

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM) and a vehicle control.[13] The cells are then incubated for a specified period, typically 48 or 72 hours.[6][13]

-

MTT Incubation: An MTT solution (final concentration ~0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[13] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 490-570 nm using a microplate reader.[6]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation

Table 1: Physicochemical and Spectral Data for N-Benzoyl-(2R,3S)-3-phenylisoserine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | [1][14] |

| Melting Point | 169-172 °C | [2][14] |

| Optical Rotation [α]20/D | -40° (c = 1.0 in ethanol) | [14] |

| ¹H NMR | Spectrum available | [1] |

| IR Spectrum | Spectrum available | [1] |

| Mass Spectrum | Spectrum available | [1] |

Table 2: Representative Cytotoxicity Data (IC50) of Paclitaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| SK-BR-3 | Breast (HER2+) | ~5 | 72 | [6] |

| MDA-MB-231 | Breast (Triple Negative) | ~7 | 72 | [6] |

| T-47D | Breast (Luminal A) | ~3 | 72 | [6] |

| A549 | Lung | 2.5 - 7.5 | 24 | [15] |

| HCT116 | Colon | 2.5 - 7.5 | 24 | [15] |

| OVCAR-3 | Ovarian | 2.5 - 7.5 | 24 | [15] |

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Visualizations

Diagram 1: Semi-Synthesis of Paclitaxel via the β-Lactam Method

Caption: Workflow for the semi-synthesis of paclitaxel.

Diagram 2: Mechanism of Action of Paclitaxel

Caption: Signaling pathway of paclitaxel-induced apoptosis.

Diagram 3: Experimental Workflow for a Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

The discovery of the phenylisoserine side chain as a critical pharmacophore in paclitaxel revolutionized the field of medicinal chemistry and cancer treatment. What began with the isolation of a natural product from the bark of a slow-growing tree has led to the development of sophisticated and elegant synthetic methodologies. The ability to synthetically produce enantiomerically pure phenylisoserine derivatives has not only secured the supply of paclitaxel but has also opened the door to the creation of numerous analogs with potentially improved efficacy, solubility, and resistance profiles. The ongoing research into phenylisoserine-containing compounds continues to be a vibrant and essential area of drug discovery, promising new advancements in the fight against cancer.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. escholarship.org [escholarship.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues [ccspublishing.org.cn]

- 8. DE60111614T2 - TAXAN DERIVATIVES FOR THE TREATMENT OF CANCER - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 13. US5508447A - Short synthetic route to taxol and taxol derivatives - Google Patents [patents.google.com]

- 14. scilit.com [scilit.com]

- 15. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Functional Groups of (2R,3S)-3-Phenylisoserine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine hydrochloride is a vital chiral building block, notably in the synthesis of the chemotherapeutic agent Taxol® and its analogues. A comprehensive understanding of its constituent functional groups is paramount for its effective utilization in research and drug development. This technical guide provides an in-depth analysis of the key functional groups present in this compound: the carboxylic acid, the protonated amino group, the secondary hydroxyl group, and the phenyl group. This document outlines their physicochemical properties, presents relevant quantitative data, and details experimental protocols for their characterization.

Molecular Structure and Core Functional Groups

This compound is the hydrochloride salt of a non-proteinogenic β-amino acid.[1] Its systematic IUPAC name is (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride.[1] The molecular formula is C₉H₁₂ClNO₃, and its molecular weight is 217.65 g/mol .[1] The core structure contains four key functional groups that dictate its chemical behavior and reactivity.

The primary functional groups are:

-

Carboxylic Acid Group (-COOH)

-

Protonated Amino Group (-NH₃⁺)

-

Hydroxyl Group (-OH)

-

Phenyl Group (-C₆H₅)

The following diagram illustrates the molecular structure with each functional group highlighted.

Caption: Molecular structure of this compound with key functional groups.

Quantitative Data of Functional Groups

The physicochemical properties of the functional groups are summarized below. These values are critical for predicting the molecule's behavior in different chemical environments, such as its solubility and reactivity at various pH levels.

| Functional Group | Property | Typical Value/Range | Notes |

| Carboxylic Acid | pKa₁ (-COOH) | ~1.8 - 2.8[2] | A predicted pKa for (2R,3S)-3-Phenylisoserine is approximately 2.56.[3] This group is deprotonated at physiological pH. |

| Protonated Amino | pKa₂ (-NH₃⁺) | ~9.0 - 10.5[1][4] | As a hydrochloride salt, the amino group is protonated. It will deprotonate at basic pH. |

| Hydroxyl | pKa (-OH) | ~13-16[4] | The hydroxyl group is generally considered neutral under typical physiological conditions and requires a strong base for deprotonation. |

| Phenyl | Spectroscopic | See Section 4 | The phenyl group gives rise to characteristic signals in NMR and IR spectroscopy. |

Experimental Protocols for Functional Group Characterization

The identification and characterization of the functional groups in this compound can be achieved through a combination of spectroscopic and titrimetric methods.

Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constants (pKa) of the carboxylic acid and protonated amino groups.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to a specific concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Place the solution on a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the carboxylic acid group, and the second will correspond to the pKa of the protonated amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the types of bonds and thus the functional groups present in a molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disc using a hydraulic press.[5]

-

Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the different functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (alcohol) | 3200-3600 (broad)[6] |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad)[6] |

| C=O stretch | 1700-1725[6] | |

| Protonated Amino (-NH₃⁺) | N-H stretch | 2800-3200 (broad) |

| N-H bend | 1500-1600 | |

| Phenyl (-C₆H₅) | C-H stretch (aromatic) | 3000-3100[7] |

| C=C stretch (in-ring) | 1450-1600 | |

| C-H bend (out-of-plane) | 690-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the structural elucidation of the molecule.

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (OH, NH₃⁺, COOH), which can help in peak assignment.

-

Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to assign signals to the specific protons and carbons of the molecule.

Expected ¹H NMR Signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet | Protons on the aromatic ring. |

| Cβ-H | ~4.5 - 5.0 | Doublet | Coupled to Cα-H. |

| Cα-H | ~4.0 - 4.5 | Doublet | Coupled to Cβ-H. |

| OH, NH₃⁺, COOH | Variable | Broad singlets | Chemical shift is concentration and solvent dependent; signals may disappear upon D₂O exchange. |

Visualization of Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of the functional groups in this compound.

Caption: Workflow for the characterization of functional groups in (2R,3S)-3-Phenylisoserine HCl.

Conclusion

The functional groups of this compound define its chemical identity and are central to its application in synthetic chemistry. The acidic carboxylic acid group, the basic amino group, the nucleophilic hydroxyl group, and the hydrophobic phenyl group all contribute to its unique reactivity profile. A thorough characterization using the methodologies outlined in this guide is essential for quality control, reaction optimization, and the successful development of novel therapeutics based on this important chiral scaffold.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. quora.com [quora.com]

- 3. (2R,3S)-3-Phenylisoserine | 136561-53-0 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. edu.rsc.org [edu.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride

CAS Number: 132201-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R,3S)-3-Phenylisoserine hydrochloride, a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines its synthesis, and explores its primary applications as a key building block for complex pharmaceutical compounds. Experimental methodologies and quantitative data are presented to support researchers in their laboratory work with this compound.

Introduction

This compound, with the CAS number 132201-32-2, is a serine derivative recognized for its specific stereochemistry which is crucial in the asymmetric synthesis of various bioactive molecules.[1] It is an organooxygen and organonitrogen compound, functionally related to beta-amino acids.[2] Its primary utility lies in its role as a chiral precursor in the synthesis of taxane (B156437) derivatives, which are a class of potent anticancer agents, and in the preparation of syn- and anti-β-amino alcohols.[3][4] Furthermore, it is used in the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols, which have demonstrated antifeedant properties.[3] This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid.[5] It is soluble in organic solvents such as methanol, ethanol (B145695), and DMSO.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132201-32-2 | [3][5] |

| Molecular Formula | C₉H₁₂ClNO₃ | [3][6] |

| Molecular Weight | 217.65 g/mol | [3][6] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 222-224 °C (decomposes) | [6] |

| Boiling Point | 400.3 °C at 760 mmHg | [6] |

| Flash Point | 195.9 °C | [6] |

| Purity | ≥97% | [5] |

| Storage Temperature | Refrigerator | [5] |

Synthesis and Manufacturing

A plausible synthetic workflow involves the resolution of a racemic mixture of a threo-3-phenylisoserine precursor, followed by hydrolysis and salt formation. The following diagram illustrates a generalized workflow for obtaining the chiral phenylisoserine (B1258129) backbone.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Preparation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride (A Key Intermediate)

The following protocol is adapted from a patented process for a derivative and outlines the synthesis of a key precursor to the target compound.

Materials:

-

(2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt

-

Ethanol

-

Concentrated Hydrochloric Acid (32%)

Procedure:

-

A suspension of (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g, 0.34 mole) in ethanol (535.0 g) is prepared in a suitable reaction vessel.

-

The mixture is heated to 42 °C with stirring.

-

Concentrated hydrochloric acid (32%, 46.2 g) is slowly added to the suspension, maintaining the temperature at approximately 45 °C.

-

After the addition is complete, the reaction mixture is cooled to 0 °C over a period of 1 hour.

-

The mixture is stirred for an additional hour at 0 °C.

-

The resulting solid product is collected by filtration.

-

The collected solid is washed with ethanol (100.0 g).

-

The product is dried under vacuum at 80 °C to yield (2R,3S)-3-Phenylisoserine amide hydrochloride.

Subsequent hydrolysis of the amide group under acidic conditions would yield the desired this compound.

Applications in Synthesis

The primary value of this compound lies in its utility as a chiral building block for the synthesis of more complex molecules with specific stereochemistry.

Precursor for Taxane Derivatives

(2R,3S)-3-Phenylisoserine is a crucial component of the side chain of taxol (Paclitaxel) and its analogues, which are important anticancer drugs. The N-benzoyl derivative of (2R,3S)-3-phenylisoserine is the key side chain that is attached to the baccatin (B15129273) III core to produce taxol.

Synthesis of β-Amino Alcohols

This compound is utilized in the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols.[3] These motifs are prevalent in many biologically active compounds and pharmaceuticals. The use of a chiral precursor like this compound allows for the stereocontrolled synthesis of these important molecules.

Caption: Application in the synthesis of β-amino alcohols.

Synthesis of N-benzoylphenylisoserinates with Antifeedant Properties

This compound is a precursor for the synthesis of N-benzoylphenylisoserinates of sesquiterpenoid alcohols derived from Lactarius mushrooms.[3] These resulting ester compounds have been shown to exhibit antifeedant properties against certain storage pests.[3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the direct biological activity or the effect of this compound on specific cellular signaling pathways. Its biological significance is primarily understood through the activity of the larger molecules for which it serves as a synthetic precursor. For instance, its incorporation into taxol is essential for the latter's mechanism of action, which involves the stabilization of microtubules and disruption of cell division.

Spectral and Analytical Data

Detailed spectral data for this compound is not extensively available. However, data for the closely related N-Benzoyl-(2R,3S)-3-phenylisoserine (CAS 132201-33-3) can provide useful reference points for characterization.

Table 2: Spectral Data for N-Benzoyl-(2R,3S)-3-phenylisoserine

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available for reference. | [3] |

| ¹³C NMR | Spectra available for reference. | [3] |

| Mass Spectrometry | Experimental data available, including precursor m/z for [M+H]⁺ and [M+Na]⁺. | [3] |

| FT-IR | FTIR spectra (Mull technique) available for reference. | [3] |

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in synthetic chemistry. Its primary applications in the synthesis of taxane-based anticancer agents and stereochemically defined β-amino alcohols underscore its importance in drug discovery and development. While information on its direct biological activity is lacking, its role as a key precursor is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. Asymmetric synthesis of anti- and syn-beta-amino alcohols by reductive cross-coupling of transition metal-coordinated planar chiral arylaldehydes with aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 5. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]

- 6. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Chiral Amino Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, application, and analysis of chiral amino acid derivatives, pivotal components in modern pharmaceutical development and scientific research.

Chiral amino acid derivatives are fundamental building blocks in medicinal chemistry and drug design. Their unique three-dimensional structures, conferred by the presence of a chiral center at the α-carbon, are crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies related to these vital compounds, tailored for researchers, scientists, and professionals in drug development.

Core Concepts in Chirality of Amino Acids

Most amino acids, with the exception of glycine (B1666218), are chiral molecules existing as two non-superimposable mirror images, or enantiomers (L- and D-forms).[][2] While L-amino acids are the proteinogenic forms predominantly found in nature, D-amino acids also play significant biological roles, particularly in bacterial cell walls and as neurotransmitter ligands.[2][3] The stereochemistry of these molecules is paramount in drug design, as different enantiomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicities.[][4] Consequently, the stereocontrolled synthesis of amino acid derivatives is a critical area of research.[5]

Asymmetric Synthesis of Chiral Amino Acid Derivatives

The preparation of enantiomerically pure amino acids is a cornerstone of modern organic synthesis. Methodologies for asymmetric synthesis can be broadly categorized as follows:

-

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials, such as natural amino acids or sugars, to introduce the desired stereochemistry.[4]

-

Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers.[4]

-

Enantioselective Induction: This method employs a chiral auxiliary, catalyst, or reagent to favor the formation of one enantiomer over the other.[4]

A variety of powerful techniques have been developed for the asymmetric synthesis of α-amino acids.[6] These include:

-

Stereoselective Hydrogenation: Highly stereoselective hydrogenation of chiral, nonracemic dehydro amino acid derivatives or asymmetric hydrogenation of prochiral dehydro amino acid derivatives.[6]

-

Chiral Glycine Equivalents: The use of chiral glycine templates that undergo homologation through carbon-carbon bond formation at the α-position.[6]

-

Nucleophilic and Electrophilic Amination: The amination of optically active carbonyl derivatives.[6]

-

Enzymatic and Whole-Cell-Based Syntheses: These methods are becoming increasingly attractive due to their substrate versatility, cost-effectiveness, and scalability.[6][7]

The following diagram illustrates a general workflow for the asymmetric synthesis of chiral amino acid derivatives.

Caption: General workflows for asymmetric synthesis of chiral amino acid derivatives.

Key Methodologies in Chiral Amino Acid Derivative Synthesis

Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of α-amino acid derivatives.[8] Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters, for instance, provides various chiral α-monosubstituted α-amino acid derivatives with excellent yields and enantioselectivities.[9]

Table 1: Ni-Catalyzed Asymmetric Hydrogenation of Cyclic N-Sulfonyl Ketimino Esters [9]

| Substrate | Yield (%) | ee (%) |

| Cyclic N-sulfonyl ketimino ester (example 1) | 97-99 | 90 to >99 |

| Cyclic N-sulfonyl ketimine (example 2) | 98-99 | 97 to >99 |

Chiral Ni(II) Complexes of Schiff Bases

The application of Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands has emerged as a leading methodology for synthesizing various structural types of amino acids.[5] This method is noted for its practicality, scalability, and the recyclability of the chiral ligands.[5]

Electrochemical Synthesis

A novel electrochemical approach has been developed for the synthesis of chiral amines and amino acid derivatives.[10] This method demonstrates significant solvent and Lewis acid effects, leading to high diastereoselectivity and yields.[10]

Table 2: Electrochemical Synthesis of Chiral Amines and Amino Acid Derivatives [10]

| Parameter | Result |

| Diastereoselectivity | up to >20:1 |

| Yield | up to 95% |

Enzymatic and Biocatalytic Methods

Biocatalytic processes, utilizing microorganisms or isolated enzymes, offer high chemo-, regio-, and enantioselectivities for the synthesis of chiral compounds.[7] Reductive amination of α-keto acids using amino acid dehydrogenases is a prominent method for preparing chiral amino acids.[7]

The following diagram illustrates a typical enzymatic resolution process.

Caption: Workflow for the enzymatic resolution of a racemic amino acid mixture.

Applications in Drug Discovery and Development

Chiral amino acids and their derivatives are indispensable in the pharmaceutical industry, forming the core structural units of a majority of chiral drugs.[] Unnatural amino acids (UAAs), in particular, offer unique structural and functional properties that can enhance drug selectivity and efficacy while reducing side effects.[] They are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensive drugs.[]

The following diagram depicts the central role of chiral amino acid derivatives in the drug discovery pipeline.

Caption: The role of chiral amino acid derivatives in the drug discovery process.

Experimental Protocols

General Protocol for Ni-Catalyzed Asymmetric Hydrogenation

Materials:

-

Cyclic N-sulfonyl ketimino ester or ketimine substrate

-

Nickel catalyst precursor

-

Chiral ligand

-

Hydrogen gas source

-

Anhydrous solvent (e.g., methanol, THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, the nickel precursor and the chiral ligand are dissolved in the anhydrous solvent in a reaction vessel.

-

The substrate is added to the catalyst solution.

-

The reaction vessel is sealed and connected to a hydrogen gas line.

-

The reaction is stirred under a specific hydrogen pressure and at a controlled temperature for a designated time.

-

Upon completion, the reaction mixture is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

The yield and enantiomeric excess (ee) of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

Note: Specific reaction conditions such as catalyst loading, ligand structure, solvent, temperature, pressure, and reaction time will vary depending on the substrate and should be optimized accordingly.

General Protocol for Chiral Resolution by Crystallization

Materials:

-

Racemic amino acid derivative

-

Resolving agent (if forming diastereomers)

-

Appropriate solvent system

-

Seed crystals of one enantiomer (for preferential crystallization)

-

Standard crystallization glassware

Procedure for Preferential Crystallization:

-

A supersaturated solution of the racemic amino acid derivative is prepared in a suitable solvent at an elevated temperature.

-

The solution is slowly cooled to a specific temperature.

-

A small amount of seed crystals of the desired enantiomer is added to induce crystallization.

-

The solution is allowed to stand undisturbed for a period to allow for crystal growth.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

The mother liquor, now enriched in the other enantiomer, can be subjected to a similar process to isolate the second enantiomer.

Procedure for Diastereomeric Crystallization:

-

The racemic amino acid derivative is reacted with a chiral resolving agent to form a mixture of diastereomers.

-

The diastereomers are separated based on their different physical properties, typically by fractional crystallization.

-

The desired diastereomer is isolated and then chemically converted back to the enantiomerically pure amino acid derivative.

Conclusion

Chiral amino acid derivatives are of paramount importance in the fields of chemistry and pharmacology. The continued development of novel and efficient asymmetric synthetic methods, including catalytic and enzymatic approaches, is crucial for advancing drug discovery and providing access to new therapeutic agents. This guide has provided a foundational understanding of the synthesis, application, and experimental considerations for these vital molecules, serving as a valuable resource for researchers and professionals in the field.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Synthesis of (2R,3S)-3-Phenylisoserine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine (B556925) is a critical chiral building block in the synthesis of paclitaxel (B517696) (Taxol®) and its analogues, a class of potent anticancer agents. The precise stereochemistry of this side chain is paramount for the drug's biological activity. This document provides detailed application notes and experimental protocols for the synthesis of (2R,3S)-3-Phenylisoserine hydrochloride. Two primary methodologies are presented: a classical approach involving the resolution of a racemic intermediate and a modern asymmetric synthesis strategy. This guide is intended to equip researchers in medicinal chemistry, process development, and drug discovery with the necessary information to produce this vital compound with high purity and stereochemical integrity.

Introduction

(2R,3S)-3-Phenylisoserine serves as the C-13 side chain of the highly successful anticancer drug, paclitaxel. The esterification of this side chain to the baccatin (B15129273) III core is a key step in the semi-synthesis of paclitaxel. The biological activity of paclitaxel is critically dependent on the (2R,3S) configuration of the phenylisoserine (B1258129) moiety. Therefore, robust and stereocontrolled synthetic routes to this compound are of significant interest to the pharmaceutical industry.

This document outlines two effective methods for obtaining enantiomerically pure this compound:

-

Diastereomeric Resolution Route: A classical and scalable method that begins with the synthesis of racemic threo-3-phenylisoserine amide, followed by resolution using a chiral resolving agent, and subsequent hydrolysis to the desired product.

-

Asymmetric Aminohydroxylation Route: A more direct approach that introduces the desired stereochemistry in a single step using a chiral catalyst.

Method 1: Diastereomeric Resolution of threo-3-Phenylisoserine Amide

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral acid, followed by isolation and hydrolysis of the desired diastereomer.

Synthesis Workflow

Caption: Workflow for the synthesis of (2R,3S)-3-Phenylisoserine HCl via diastereomeric resolution.

Experimental Protocols

Protocol 1.1: Synthesis of Racemic threo-3-Phenylisoserine Amide

-

Reaction Setup: In a pressure vessel, suspend racemic cis-3-phenylglycidic acid methyl ester in methanol.

-

Ammonolysis: Cool the suspension and saturate with anhydrous ammonia gas. Seal the vessel and stir at room temperature for 48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting solid is crude racemic threo-3-phenylisoserine amide, which can be used in the next step without further purification.

Protocol 1.2: Diastereomeric Resolution

-

Salt Formation: Dissolve racemic threo-3-phenylisoserine amide in refluxing ethanol (B145695). To this solution, add a solution of (-)-O,O'-dibenzoyl-L-tartaric acid in ethanol.

-

Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the (2R,3S)-3-phenylisoserine amide (-)-dibenzoyl-L-tartrate salt.

-

Isolation: Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 1.3: Liberation of the Amide Hydrochloride

-

Reaction: Suspend the (2R,3S)-3-phenylisoserine amide (-)-dibenzoyl-L-tartrate salt in ethanol and heat to approximately 42°C.[1][2][3]

-

Acidification: Slowly add concentrated hydrochloric acid (32%) to the suspension while maintaining the temperature around 45°C.[1][2][3]

-

Isolation: After the addition is complete, cool the mixture to 0°C and stir for 1 hour. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield (2R,3S)-3-phenylisoserine amide hydrochloride.[1][2][3]

Protocol 1.4: Esterification and Hydrolysis to this compound

-

Esterification: Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in methanol. Add gaseous HCl and heat the mixture at reflux for 3 hours.[1]

-

Intermediate Isolation: Cool the reaction mixture and partially remove the solvent under reduced pressure. Add ethyl acetate (B1210297) to precipitate the (2R,3S)-3-phenylisoserine methyl ester hydrochloride.

-

Hydrolysis: The isolated methyl ester hydrochloride is then subjected to acid-catalyzed hydrolysis (e.g., using aqueous HCl) with heating to yield the final product, this compound.

-

Final Purification: The final product can be purified by recrystallization from a suitable solvent system like water/isopropanol.

Data Presentation

| Step | Product | Reagents | Solvent | Typical Yield | Purity (Enantiomeric Excess) |

| 1.1 | Racemic threo-3-Phenylisoserine amide | Racemic cis-3-phenylglycidic acid methyl ester, Ammonia | Methanol | >90% | N/A (Racemic) |

| 1.2 | (2R,3S)-3-Phenylisoserine amide (-)-DBT salt | Racemic amide, (-)-Dibenzoyl-L-tartaric acid | Ethanol | ~50% (based on one enantiomer) | >99% de |

| 1.3 | (2R,3S)-3-Phenylisoserine amide HCl | Diastereomeric salt, HCl | Ethanol | 82%[1][2][3] | >99% ee |

| 1.4 | (2R,3S)-3-Phenylisoserine HCl | Amide HCl, HCl, Methanol, Water | Methanol/Water | ~85-90% (for hydrolysis) | >99% |

Method 2: Asymmetric Aminohydroxylation

This method provides a more direct route to enantiomerically enriched phenylisoserine derivatives by reacting a cinnamate (B1238496) ester with a nitrogen source in the presence of an osmium catalyst and a chiral ligand.

Synthesis Pathway

Caption: Pathway for the asymmetric synthesis of (2R,3S)-3-Phenylisoserine HCl.

Experimental Protocols

Protocol 2.1: Sharpless Asymmetric Aminohydroxylation

-

Reaction Setup: To a stirred solution of methyl cinnamate in a suitable solvent (e.g., t-butanol/water), add the nitrogen source (e.g., chloramine-T or a carbamate (B1207046) derivative), the chiral ligand (e.g., (DHQ)₂-PHAL), and the osmium catalyst (e.g., K₂OsO₂(OH)₄).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the crude N-protected (2R,3S)-3-phenylisoserine methyl ester.

Protocol 2.2: Deprotection and Hydrolysis

-

Deprotection: The choice of deprotection method depends on the N-protecting group used. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

-

Hydrolysis and Salt Formation: Following deprotection, the methyl ester is hydrolyzed to the carboxylic acid, and the hydrochloride salt is formed by treatment with aqueous hydrochloric acid, typically with heating.

-

Isolation: The final product, this compound, is isolated by cooling and crystallization, followed by filtration and drying.

Data Presentation

| Step | Product | Key Reagents | Typical Yield | Purity (Enantiomeric Excess) |

| 2.1 | N-Protected (2R,3S)-3-Phenylisoserine methyl ester | Methyl cinnamate, OsO₄, Chiral Ligand | 70-95% | >95% ee |

| 2.2 | (2R,3S)-3-Phenylisoserine HCl | Protected ester, Acid (for deprotection and hydrolysis) | >85% | >99% |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO₃ |

| Molecular Weight | 217.65 g/mol [4] |

| Appearance | White to off-white solid[4] |

| ¹H NMR (d₆-DMSO) | δ: 4.21 (d, 1H), 4.39 (d, 1H), 7.40 (m, 5H), 8.54 (br s, 3H)[1] (data for amide HCl, expected to be similar) |

| Purity | ≥97%[4] |

Conclusion

The synthesis of this compound is a critical process for the production of paclitaxel and related anticancer drugs. The choice between a diastereomeric resolution and an asymmetric synthesis approach will depend on factors such as scale, cost, and available expertise. The resolution pathway is robust and well-established for large-scale production, while asymmetric methods offer a more elegant and potentially shorter route. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize this important chiral building block.

References

- 1. EP1961735A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 2. RU2459802C2 - Method of producing acetate salt of methyl ester of (2r,3s)-3-phenylisoserine - Google Patents [patents.google.com]

- 3. US20100168460A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

Enantioselective Synthesis of the Taxol C-13 Side Chain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the C-13 side chain of Taxol (Paclitaxel), a critical component for the semi-synthesis of this potent anti-cancer agent. The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for Taxol's biological activity, and its stereocontrolled synthesis has been a significant focus of chemical research. This guide summarizes key asymmetric strategies, presenting quantitative data for comparison and detailed methodologies for reproduction.

Introduction

The semi-synthesis of Taxol from advanced, naturally occurring intermediates like baccatin (B15129273) III is the most viable route for its large-scale production. This approach necessitates the efficient and stereoselective synthesis of the C-13 phenylisoserine (B1258129) side chain. Numerous methodologies have been developed to achieve the desired (2R, 3S) stereochemistry with high enantiopurity. This document will focus on some of the most prominent and successful strategies, including asymmetric dihydroxylation, asymmetric aminohydroxylation, asymmetric epoxidation, chemoenzymatic methods, and organocatalytic approaches.

Key Enantioselective Strategies

Several powerful synthetic strategies have been employed to control the stereochemistry at the C-2 and C-3 positions of the side chain. The following sections will detail the most significant of these methods.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] In the context of the Taxol side chain, methyl cinnamate (B1238496) is dihydroxylated to a chiral diol, which is then further elaborated to the final product.[3][4][5] This method is highly reliable and provides high enantioselectivity.[1][3]

Workflow for Sharpless Asymmetric Dihydroxylation Route

Caption: General workflow for the synthesis of the Taxol side chain via Sharpless Asymmetric Dihydroxylation.

Sharpless Asymmetric Aminohydroxylation (AA)

A more direct approach to installing the amino and hydroxyl groups with the correct stereochemistry is the Sharpless Asymmetric Aminohydroxylation. This reaction converts an alkene directly into a β-amino alcohol.[6][7][8] For the Taxol side chain, this method offers a highly efficient route from methyl cinnamate, in some cases, providing the product in a single step with simple filtration for purification.[9]

Workflow for Sharpless Asymmetric Aminohydroxylation Route

Caption: General workflow for the synthesis of the Taxol side chain via Sharpless Asymmetric Aminohydroxylation.

Jacobsen's Asymmetric Epoxidation

The Jacobsen's catalyst provides a powerful method for the enantioselective epoxidation of unfunctionalized olefins.[10][11][12] In this strategy, an alkene precursor is first epoxidized with high enantioselectivity. The resulting chiral epoxide is then opened with an amine source to establish the required stereocenters of the Taxol side chain.[10][13]

Workflow for Jacobsen's Asymmetric Epoxidation Route

Caption: General workflow for the synthesis of the Taxol side chain via Jacobsen's Asymmetric Epoxidation.

Chemoenzymatic Synthesis

Enzymes, particularly lipases, have been effectively used for the kinetic resolution of racemic intermediates in the synthesis of the Taxol side chain.[14][15] These methods often involve the enantioselective acylation or hydrolysis of a racemic alcohol or ester, providing access to enantiomerically enriched precursors.[15][16]

Organocatalytic Approaches

The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For the Taxol side chain, proline-catalyzed additions of aldehydes to imines have been shown to produce the desired product with high enantioselectivity.[17] This approach avoids the use of metal catalysts.

Quantitative Data Summary

The following table summarizes the quantitative data for various enantioselective methods for the synthesis of the Taxol C-13 side chain, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| Sharpless Asymmetric Dihydroxylation | Methyl Cinnamate | AD-mix-β | t-BuOH/H₂O | 72 | >99 (after recrystallization) | [3] |

| Sharpless Asymmetric Aminohydroxylation | Methyl Cinnamate | (DHQ)₂PHAL, OsO₄ | n-PrOH/H₂O | 68 | 99 | [6][18] |

| Jacobsen's Asymmetric Epoxidation | cis-Ethyl Cinnamate | (R,R)-Jacobsen's Catalyst | CH₂Cl₂ | N/A | >97 | [19] |

| Organocatalytic (Proline-catalyzed) | Benzaldehyde, etc. | (R)-Proline | NMP | ~60-70 | 92-99 | [17] |

| Chemoenzymatic (Lipase) | Phenylglycidic Esters | Lipase | Isobutyl alcohol/Hexane | 44 (overall) | >98 | [15] |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

This protocol is adapted from the large-scale synthesis reported by Sharpless and coworkers.[3]

Materials:

-

Methyl cinnamate

-

AD-mix-β

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179)

-

Ethyl acetate

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) in tert-butanol and water (1:1, 10 mL/g of AD-mix-β) at room temperature, add methanesulfonamide (0.95 g/g of AD-mix-β).

-

Add methyl cinnamate (1 mmol) to the mixture.

-

Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite (1.5 g/g of AD-mix-β) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

Recrystallize the crude diol from toluene to afford the enantiopure (2R,3S)-diol.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate

This protocol is based on the efficient synthesis developed by Sharpless and coworkers.[9]

Materials:

-

Methyl cinnamate

-

n-Propanol

-

Water

-

Potassium osmate(VI) dihydrate

-

(DHQ)₂PHAL

-

tert-Butyl hypochlorite (B82951)

Procedure:

-

To a solution of p-toluenesulfonamide (1.1 mmol) in n-propanol (5 mL) and water (5 mL), add potassium osmate(VI) dihydrate (0.004 mmol) and (DHQ)₂PHAL (0.005 mmol).

-

Add methyl cinnamate (1 mmol) to the reaction mixture.

-

Cool the mixture to 0 °C and add tert-butyl hypochlorite (1.1 mmol) dropwise.

-

Stir the reaction at 0 °C until completion (monitored by TLC).

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

The sulfonamide protecting group can be removed by acidic hydrolysis to yield the amino alcohol.

Protocol 3: Jacobsen's Asymmetric Epoxidation of a Cinnamate Ester

This protocol is a general procedure based on the work by Jacobsen.[13]

Materials:

-

Cinnamate ester

-

(R,R)-Jacobsen's catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

m-Chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (bleach)

-

4-Phenylpyridine (B135609) N-oxide (optional)

Procedure:

-

Dissolve the cinnamate ester (1 mmol) in dichloromethane (5 mL).

-

Add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

-

If using bleach as the oxidant, a buffered aqueous solution is used. If using m-CPBA, it is added portion-wise at 0 °C. The addition of a co-catalyst like 4-phenylpyridine N-oxide can improve catalyst turnover.

-

Stir the reaction at the appropriate temperature (typically 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with an appropriate aqueous solution (e.g., sodium bisulfite if m-CPBA is used).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting epoxide by flash column chromatography.

Conclusion

The enantioselective synthesis of the Taxol C-13 side chain has been achieved through a variety of elegant and efficient chemical transformations. The choice of a particular method will depend on factors such as scale, cost of reagents, and desired purity. The Sharpless Asymmetric Dihydroxylation and Aminohydroxylation reactions are particularly noteworthy for their high enantioselectivity and reliability.[3][9] Jacobsen's epoxidation offers another robust alternative.[10] Chemoenzymatic and organocatalytic methods provide valuable metal-free options.[14][17] The protocols and data provided herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development engaged in the synthesis of Taxol and its analogues.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of the Taxol and Taxotere side chains - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]